molecular formula C16H20N2O3 B1663986 1-Piperidineethanol, alpha-(5-(3-hydroxyphenyl)-3-isoxazolyl)- CAS No. 53983-88-3

1-Piperidineethanol, alpha-(5-(3-hydroxyphenyl)-3-isoxazolyl)-

Cat. No. B1663986
CAS RN: 53983-88-3
M. Wt: 288.34 g/mol
InChI Key: LZBDCVGJJINJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidineethanol, alpha-(5-(3-hydroxyphenyl)-3-isoxazolyl)- is a bioactive chemical.

Scientific Research Applications

Pharmacological Activity and Potential Therapeutic Uses

  • Calcium Antagonist Properties : One study explored the pharmacological activity of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, a potent calcium antagonist. Its stereoisomers exhibited varying degrees of hypotensive effect, with one specific isomer showing a significant hypotensive effect. This points to the potential use of related piperidine derivatives in hypertension treatment (Muto et al., 1988).

  • Enantioselective Synthesis : A study on 2-Piperidineethanol, which shares structural similarities, highlighted its value in the enantioselective synthesis of natural and synthetic compounds. This research has implications for the development of pharmaceuticals and complex organic molecules (Perdicchia et al., 2015).

  • Neuroprotection : CP-101,606, a compound structurally similar to the given compound, showed potent neuroprotective activity, selectively protecting hippocampal neurons. This suggests the potential of related piperidine derivatives in neuroprotective therapies (Menniti et al., 1997).

Chemical Synthesis and Industrial Applications

  • Regioselective Synthesis : The stereospecific synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, utilized a key piperidine precursor. This process exemplifies the importance of piperidine derivatives in the synthesis of complex pharmaceutical agents (Hou et al., 2017).

  • Antibacterial Activity : Research on 3-(2-hydroxyphenyl)-4-aroyl-5-arylisoxazolines, which include a piperidine component, indicated promising in vitro antibacterial activity. This highlights the potential of piperidine derivatives in developing new antibacterial agents (Bhise et al., 2009).

properties

CAS RN

53983-88-3

Product Name

1-Piperidineethanol, alpha-(5-(3-hydroxyphenyl)-3-isoxazolyl)-

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-[3-(1-hydroxy-2-piperidin-1-ylethyl)-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C16H20N2O3/c19-13-6-4-5-12(9-13)16-10-14(17-21-16)15(20)11-18-7-2-1-3-8-18/h4-6,9-10,15,19-20H,1-3,7-8,11H2

InChI Key

LZBDCVGJJINJGX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC(=CC=C3)O)O

Canonical SMILES

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC(=CC=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-Piperidineethanol, alpha-(5-(3-hydroxyphenyl)-3-isoxazolyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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